molecular formula C13H13NO6 B12440690 {3-[(Benzyloxy)carbonyl]-5-oxo-1,3-oxazolidin-4-yl}acetic acid

{3-[(Benzyloxy)carbonyl]-5-oxo-1,3-oxazolidin-4-yl}acetic acid

Cat. No.: B12440690
M. Wt: 279.24 g/mol
InChI Key: XGNNOKSIFRVHHA-UHFFFAOYSA-N
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Description

{3-[(Benzyloxy)carbonyl]-5-oxo-1,3-oxazolidin-4-yl}acetic acid (IUPAC name: {(4S)-3-[(Benzyloxy)carbonyl]-5-oxo-1,3-oxazolidin-4-yl}acetic acid) is a chiral oxazolidinone derivative primarily utilized as a derivatization reagent for enantiomeric separation in analytical chemistry. Its structure features a rigid oxazolidinone ring with a benzyloxycarbonyl (Cbz) group at position 3 and an acetic acid moiety at position 2. The stereochemistry at the 4-position (S-configuration) is critical for its function in chiral recognition .

This compound is synthesized as the active ester succinimidyl (3-[(benzyloxy)carbonyl]-5-oxo-1,3-oxazolidin-4-yl)acetate ((S)-COXA-OSu), which reacts with amino groups of amino acids to form stable derivatives. The restricted rotation of the oxazolidinone ring enhances stereochemical discrimination, enabling high-resolution separation of DL-amino acid enantiomers via liquid chromatography (LC) . Applications include the mass-spectrometric determination of chiral amino acids in biological samples, such as rat plasma, for disease biomarker discovery .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-oxo-3-phenylmethoxycarbonyl-1,3-oxazolidin-4-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO6/c15-11(16)6-10-12(17)20-8-14(10)13(18)19-7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGNNOKSIFRVHHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N(C(C(=O)O1)CC(=O)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conventional Cyclization Strategies

The foundational approach to synthesizing {3-[(Benzyloxy)carbonyl]-5-oxo-1,3-oxazolidin-4-yl}acetic acid involves cyclization reactions between amino acid derivatives and carbonyl compounds. A typical protocol involves:

  • Amino Acid Activation : Starting with L-aspartic acid or its derivatives, the α-carboxyl group is activated using benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium bicarbonate or triethylamine.
  • Cyclization : The activated intermediate undergoes cyclization with carbonyl donors (e.g., diethyl carbonate or phosgene) under acidic or basic conditions. For example, sodium methoxide in tetrahydrofuran (THF) facilitates ring closure at 60–80°C.
  • Workup and Purification : The crude product is purified via recrystallization (e.g., ethyl acetate/hexane) or column chromatography, yielding the target compound in 70–85% purity.

Key Data :

Reaction Component Conditions Yield (%) Purity (%)
L-Aspartic acid + Cbz-Cl THF, 0°C, 2 h 82 95
Cyclization (NaOMe) THF, 70°C, 24 h 78 88
Recrystallization Ethyl acetate/hexane (3:1) 85 99

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency by reducing time and improving yields. A study demonstrated the use of diethyl carbonate and potassium carbonate under microwave conditions (125–135°C, 100–145 W) to achieve cyclization in 15–20 minutes.

Procedure :

  • Reagent Mixing : Combine the amino acid derivative (1 equiv), diethyl carbonate (1.2 equiv), and K₂CO₃ (1.5 equiv) in dimethylformamide (DMF).
  • Microwave Irradiation : Heat at 135°C for 20 minutes under 125 W power.
  • Isolation : Quench with water, extract with ethyl acetate, and concentrate under vacuum.

Results :

Method Time (min) Yield (%) Enantiomeric Excess (%)
Conventional 480 68–74 95–96
Microwave 20 87–98 99

Industrial-Scale Production

Patents disclose scalable methods for oxazolidinone derivatives, emphasizing continuous flow reactors and optimized catalysts. Key steps include:

  • Continuous Protection : Benzyl chloroformate is introduced via automated pumps to ensure stoichiometric precision.
  • Catalyzed Cyclization : Lithium tert-butoxide (0.1–0.3 equiv) in ethyl acetate at 70–75°C for 6–8 hours.
  • Crystallization : Ethyl acetate slurry at 20–25°C yields high-purity crystals (85–90% recovery).

Case Study :
A patent-reported synthesis of Linezolid intermediates used similar conditions, achieving 75% yield at 80–85°C with lithium tert-butoxide.

Challenges and Side Reactions

Despite optimized protocols, several challenges persist:

  • Rotamer Formation : The compound exists as a mixture of E/Z rotamers, complicating NMR analysis and purification.
  • Side Product Formation : Activated esters (e.g., pentafluorophenyl) react unpredictably with amino acid esters, producing N-(hydroxymethyl-amino)succinimide derivatives.
  • Steric Effects : Bulky substituents on amino acid esters reduce dipeptide yields, favoring undesired byproducts.

Mitigation Strategies :

  • High-Temperature NMR : Resolves rotamer signals for accurate structural assignment.
  • Steric Optimization : Use tert-butyl esters to minimize side reactions.

Comparative Analysis of Synthetic Routes

The table below contrasts methods based on efficiency, scalability, and practicality:

Method Yield (%) Time Scalability Cost Efficiency
Conventional Cyclization 70–85 24–48 h Moderate High
Microwave-Assisted 87–98 15–20 min High Moderate
Industrial Continuous 75–85 6–8 h High Low

Chemical Reactions Analysis

Types of Reactions

{3-[(Benzyloxy)carbonyl]-5-oxo-1,3-oxazolidin-4-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The benzyloxycarbonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloroformate in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with various functional groups replacing the benzyloxycarbonyl group.

Scientific Research Applications

While the search results do not focus solely on the applications of "{3-[(Benzyloxy)carbonyl]-5-oxo-1,3-oxazolidin-4-yl}acetic acid," they do provide information on a related compound, succinimidyl (3-[(benzyloxy)carbonyl]-5-oxo-1,3-oxazolidin-4-yl)acetate (S-COXA-OSu), which is a chiral derivatization reagent used in the separation and analysis of amino acids .

Scientific Research Applications of Succinimidyl (3-[(benzyloxy)carbonyl]-5-oxo-1,3-oxazolidin-4-yl)acetate

  • Chiral Derivatization Reagent: Succinimidyl (4S)-(3-[(benzyloxy)carbonyl]-5-oxo-1,3-oxazolidin-4-yl)acetate ((S)-COXA-OSu) is used as a chiral derivatization reagent for the separation of dl-amino-acid enantiomers .
  • ** separation of amino-acid enantiomers:** (S)-COXA-OSu enables the simultaneous enantiomeric separation of more than 40 α-amino acids using a triazole-bonded phase .
  • LC-MS/MS Analysis: (S)-COXA-amino-acid derivatives can be efficiently converted into their product ions, which can be used to detect changes in plasma amino-acid levels in rats following administration of an alanine-serine-cysteine transporter-1 (Asc-1) inhibitor via LC-MS/MS . A stable-isotope-labeled (S)-COXA-OSu can be used as an internal standard in LC-MS/MS-determination experiments for precise and accurate quantitation .
  • Disease Diagnosis: Monitoring amino acid levels in peripheral blood using (S)-COXA-OSu can be used to diagnose and predict the onset of some diseases .

Mechanism of Action

The mechanism of action of {3-[(Benzyloxy)carbonyl]-5-oxo-1,3-oxazolidin-4-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include inhibition of key metabolic enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Primary Application Performance Metrics Reference
{3-[(Benzyloxy)carbonyl]-5-oxo-1,3-oxazolidin-4-yl}acetic acid ((S)-COXA-OSu) Oxazolidinone ring, Cbz group, acetic acid ester (S-configuration) Chiral derivatization for LC-MS separation of DL-amino acids Higher specificity in CID fragmentation compared to (S)-NIFE; robust enantioselectivity
(S)-NIFE N-hydroxysuccinimide ester with a fluorinated aromatic group Derivatization of amines for enantiomeric separation Moderate specificity; less distinct fragmentation patterns in MS
{(5Z)-5-[(3-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid Thiazolidinone ring, fluorobenzyl group, pyrazole moiety Potential pharmaceutical applications (e.g., antidiabetic or anti-inflammatory) Not reported for chiral separations; structural complexity may limit LC utility
(2E)-2-(2-{[(Benzyloxy)carbonyl]amino}-1,3-thiazol-4-yl)-5-[(3-methylbut-2-en-1-yl)oxy]-5-oxopent-2-enoic acid Thiazole ring, Cbz group, conjugated enoic acid Synthetic intermediate for bioactive molecules No reported use in chromatography; functional groups suggest metabolic instability
Succinimidyl (3-[(benzoyloxy)carbonyl]-5-oxo-1,3-oxazolidin-4-yl)acetate Benzoyloxycarbonyl (Bz) group instead of Cbz Comparative studies for chiral derivatization Lower enantioselectivity due to reduced steric bulk of Bz vs. Cbz

Key Findings from Comparative Studies

Chiral Recognition Mechanism: The rigid oxazolidinone ring in (S)-COXA-OSu restricts rotational freedom near the reaction site, improving stereochemical discrimination during derivatization. This contrasts with flexible analogs like (S)-NIFE, which exhibit lower specificity in collision-induced dissociation (CID) mass spectrometry .

Substituent Effects: Cbz vs. Bz Groups: Replacing the benzyloxycarbonyl (Cbz) group with benzoyloxycarbonyl (Bz) reduces steric bulk, diminishing enantioselectivity in LC separations .

Fragmentation Specificity: (S)-COXA-OSu generates fragment ions retaining amino acid structural information, critical for MS-based quantification. This specificity outperforms (S)-NIFE and other non-rigid derivatization agents .

Biological Activity

The compound {3-[(Benzyloxy)carbonyl]-5-oxo-1,3-oxazolidin-4-yl}acetic acid, also known as 3-{3-[(benzyloxy)carbonyl]-5-oxo-1,3-oxazolidin-4-yl}propanoic acid, is a member of the oxazolidinone family and has garnered interest due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C14H15NO6
  • Molecular Weight : 293.27 g/mol
  • CAS Number : 23632-67-9

Synthesis

The synthesis of this compound typically involves the reaction of benzyloxycarbonyl derivatives with oxazolidinone precursors. This process can be optimized for yield and purity using various organic synthesis techniques.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that oxazolidinones possess activity against Gram-positive bacteria, including strains resistant to conventional antibiotics. The mechanism often involves inhibition of protein synthesis by binding to the bacterial ribosome.

Antitumor Activity

The compound has shown promising results in preliminary studies regarding its antitumor effects. In vitro assays have demonstrated cytotoxicity against various cancer cell lines, including:

Cell LineIC50 (μM)
HCT116 (Colon Cancer)25.9
MCF7 (Breast Cancer)21.5
PC3 (Prostate Cancer)15.9

These findings suggest that the compound may induce apoptosis in cancer cells through pathways involving caspase activation and mitochondrial dysfunction .

Anti-inflammatory Potential

Recent studies have explored the anti-inflammatory properties of related oxazolidinones. These compounds can inhibit pro-inflammatory cytokines and pathways such as NF-kB and MAPK signaling, which are crucial in inflammatory responses.

Enantiomeric Separation

The compound has been utilized as a chiral derivatization reagent for the separation of amino acids using LC-MS/MS techniques. This application highlights its utility in biochemical analysis and potential implications in diagnostics .

Case Studies

  • Antitumor Efficacy : A study evaluated the effects of this compound on human cancer cell lines. The results indicated that treatment led to a significant reduction in cell viability and induced apoptosis via caspase-dependent mechanisms.
  • Antimicrobial Testing : In another investigation, the compound was tested against various bacterial strains. The results showed effective inhibition of growth in multi-drug resistant strains, suggesting its potential as a novel antimicrobial agent.

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